molecular formula C9H10N4OS B7530499 2-(4-methylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

2-(4-methylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B7530499
M. Wt: 222.27 g/mol
InChI Key: AUKNQUNNPCUUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been developed through a specific synthesis method and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-methylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is not well understood. However, it has been reported to exhibit its inhibitory activity through the formation of a stable complex with the target enzyme. The complex formation leads to the inhibition of the enzyme activity and subsequent biological effects.
Biochemical and Physiological Effects:
2-(4-methylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been reported to exhibit significant biochemical and physiological effects. It has been reported to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Moreover, it has also been studied for its anticancer, antifungal, and antibacterial activities. Its potential applications in the field of drug discovery and development have also been explored.

Advantages and Limitations for Lab Experiments

2-(4-methylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has several advantages and limitations for lab experiments. Its synthetic route is relatively simple and can be easily scaled up for large-scale synthesis. Moreover, it exhibits significant inhibitory activity against various enzymes and has been extensively studied for its potential applications in various fields. However, its mechanism of action is not well understood, and further studies are required to elucidate the underlying molecular mechanism. Moreover, its potential toxicity and side effects need to be evaluated before its clinical applications.

Future Directions

Several future directions can be explored for 2-(4-methylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide. Further studies are required to elucidate its mechanism of action and the underlying molecular mechanism. Moreover, its potential applications in the field of drug discovery and development need to be explored further. Its potential toxicity and side effects need to be evaluated before its clinical applications. Furthermore, its potential applications in the field of agriculture and environmental science can also be explored.

Synthesis Methods

The synthesis of 2-(4-methylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with thioamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then stirred at room temperature for several hours to obtain the desired product. The purity of the product is confirmed through different analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-(4-methylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit significant inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Moreover, it has also been studied for its anticancer, antifungal, and antibacterial activities. Its potential applications in the field of drug discovery and development have also been explored.

properties

IUPAC Name

2-(4-methylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-7-4-11-13(5-7)6-8(14)12-9-10-2-3-15-9/h2-5H,6H2,1H3,(H,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKNQUNNPCUUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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